5-Chloro-8-methylquinoline-3-carboxylic acid

Description

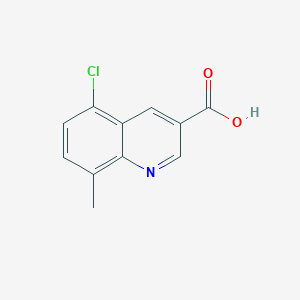

5-Chloro-8-methylquinoline-3-carboxylic acid (CAS No. 948294-24-4) is a halogenated quinoline derivative with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . The compound features a quinoline backbone substituted with a chlorine atom at position 5, a methyl group at position 8, and a carboxylic acid group at position 3 (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, coordination chemistry, and materials science. While its exact biological activity remains understudied, quinoline derivatives are widely explored for antimicrobial, anticancer, and metal-chelating properties.

Properties

IUPAC Name |

5-chloro-8-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-2-3-9(12)8-4-7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJTVPDKPRZDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589108 | |

| Record name | 5-Chloro-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948294-24-4 | |

| Record name | 5-Chloro-8-methyl-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948294-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-8-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948294-24-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of 8-Methylquinoline-3-Carboxylic Acid

One common synthetic route involves the chlorination of 8-methylquinoline-3-carboxylic acid using N-chlorosuccinimide (NCS) or similar chlorinating agents under controlled acidic conditions. This method offers regioselectivity for the 5-position chlorine substitution.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 8-Methylquinoline-3-carboxylic acid |

| Chlorinating agent | N-Chlorosuccinimide (NCS) |

| Solvent | Acidic medium (e.g., acetic acid, HCl) |

| Temperature | Ambient to reflux (25–100 °C) |

| Reaction time | 2–6 hours |

| Molar ratio (NCS:substrate) | 1.0–1.2 equivalents |

| Workup | Quenching with water, extraction, crystallization |

This approach ensures selective chlorination with minimal over-chlorination or side reactions.

Multi-Step Synthesis via Quinoline Ring Formation

Another approach involves constructing the quinoline ring system with appropriate substituents, followed by chlorination. For example, starting from 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol derivatives, condensation with glycerol and sulfuric acid under controlled conditions yields 5-chloro-8-hydroxyquinoline intermediates, which can be further functionalized to the carboxylic acid derivative with methyl substitution at the 8-position.

This method is described in patents focusing on 5-chloro-8-hydroxyquinoline preparation but can be adapted for methylcarboxylic acid derivatives by modifying the starting materials and reaction conditions.

Detailed Preparation Procedure (Adapted from Closely Related Compounds)

Step 1: Formation of 5-Chloro-8-hydroxyquinoline Intermediate

- Reactants: 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, concentrated sulfuric acid.

- Solvent: Water with added boric acid and a water-immiscible organic solvent (boiling point >120 °C) to improve yield and reduce tar formation.

- Conditions: Sulfuric acid added at 110–140 °C; reaction temperature raised to 150 °C during distillation.

- Molar ratios: 4-chloro-2-aminophenol to 4-chloro-2-nitrophenol = 2:1; boric acid to 4-chloro-2-aminophenol = 0.3–0.4:1; 4-chloro-2-aminophenol to glycerol = 1:1.8–1.9.

Step 2: Isolation of Crude Product

- Neutralize mother liquor to pH ~7.

- Filter or centrifuge to obtain crude solid.

- Dissolve crude solid in hydrochloric acid, add activated carbon for decolorization.

- Add water-soluble chloride salts (e.g., sodium chloride) to precipitate purified solids.

Step 3: Purification

- Neutralize precipitated solids with alkaline aqueous solution to pH ~7.

- Filter press and dry to obtain purified 5-chloro-8-hydroxyquinoline.

- Further chemical modifications (e.g., methylation, carboxylation) can be performed to obtain 5-chloro-8-methylquinoline-3-carboxylic acid.

Reaction Optimization and Yield Data

| Parameter | Optimal Range / Value | Effect on Yield and Purity |

|---|---|---|

| Boric acid to 4-chloro-2-aminophenol molar ratio | 0.3–0.4:1 | Reduces tar formation, improves yield |

| Sulfuric acid addition temperature | 110–140 °C | Controls reaction rate, safety |

| Reaction temperature during distillation | 150 °C | Completes reaction, enhances purity |

| Water-soluble chloride salt ratio (mass) | 1.8–2:1 (salt to 4-chloro-2-aminophenol) | Improves solid precipitation and purity |

| Reaction time | 5–6 hours (including dropwise addition) | Ensures complete conversion |

| Yield (related quinoline intermediate) | 90–95% (HPLC purity 97–98%) | High yield and purity achievable |

Research Findings and Industrial Considerations

- Addition of boric acid acts as a moderator to reduce polymerization of acrolein byproducts, decreasing tar formation and improving reaction safety and yield.

- Use of a water-immiscible organic solvent with a boiling point above 120 °C prevents raw material condensation on reactor walls, facilitating industrial scale-up.

- The purification step involving water-soluble chloride salts (e.g., sodium chloride) enhances product crystallization and purity, with recovery of salts improving process economics.

- Reaction control parameters (temperature, molar ratios, addition rates) are critical for reproducibility and scale-up.

Summary Table: Preparation Method for this compound

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination of 8-methylquinoline-3-carboxylic acid | N-chlorosuccinimide, acidic solvent, 25–100 °C | Selective 5-chloro substitution |

| 2 | Quinoline ring formation (alternative route) | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, sulfuric acid, boric acid, organic solvent | Formation of 5-chloro-8-hydroxyquinoline intermediate |

| 3 | Purification | Neutralization, filtration, hydrochloric acid dissolution, activated carbon decolorization, salt precipitation | High purity solid product |

| 4 | Further functionalization | Methylation and carboxylation steps (if required) | Final this compound |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the potential of derivatives of 5-chloro-8-methylquinoline-3-carboxylic acid in antiviral applications. For instance, modifications to the quinoline structure have shown promising results against various viral infections, including influenza and coronaviruses. The antiviral activity is influenced by the substituents on the anilide ring, where electron-withdrawing groups enhance efficacy while maintaining low cytotoxicity levels .

2. Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Research indicates that hybrid compounds formed by combining this compound with established antibiotics like ciprofloxacin exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These hybrids showed minimum inhibitory concentrations (MICs) that were lower than those of standard drugs, suggesting enhanced effectiveness .

3. Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit anticancer properties against various cancer cell lines, including lung and cervical cancers. The most potent derivatives were found to have IC50 values lower than traditional chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

Agricultural Applications

1. Herbicide Development

this compound serves as an intermediate in the synthesis of herbicides such as quinclorac, which is used to control barnyard grass in paddy fields. The synthesis methods developed for this compound focus on environmentally friendly processes that minimize waste generation during production . The herbicide's effectiveness stems from its ability to selectively target specific plant species while being less harmful to others.

Material Science Applications

1. Coordination Chemistry

The unique structure of this compound allows it to form coordination complexes with various metal ions. These complexes are being explored for their potential applications in catalysis and as materials in electronic devices due to their interesting electronic properties .

Case Studies

Mechanism of Action

The mechanism of action of 5-Chloro-8-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes, such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Research Implications

However, systematic studies are needed to:

- Correlate substituent positions with bioactivity.

- Resolve discrepancies in molecular formulas (e.g., disodium salt vs. free acid forms).

- Explore synthetic routes for optimizing pharmacokinetic properties.

Biological Activity

5-Chloro-8-methylquinoline-3-carboxylic acid (C11H8ClNO2) is a quinoline derivative notable for its unique substitution pattern, which imparts distinct chemical and biological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

- Molecular Formula : C11H8ClNO2

- Molecular Weight : 221.64 g/mol

- Structure : The compound features a chlorine atom at the 5-position and a carboxylic acid group at the 3-position of the quinoline ring, contributing to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Chlorination of 8-Methylquinoline-3-Carboxylic Acid :

- Using N-chlorosuccinimide (NCS) under acidic conditions.

- Refluxing with Other Reagents :

- Various organic reactions involving other quinoline derivatives to enhance yields and purity.

Biological Activity

This compound exhibits significant biological activities, particularly in antimicrobial and antiviral domains. Below are key findings from recent studies:

Antimicrobial Activity

Research indicates that this compound shows effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 1 × 10^-4 mg/mL | 25 |

| Klebsiella pneumoniae | 1 × 10^-5 mg/mL | 25 |

| Pseudomonas aeruginosa | 1 × 10^-6 mg/mL | 22 |

These results suggest that this compound could serve as a potential lead compound in developing new antibiotics .

Antiviral Activity

The compound has also been studied for its antiviral properties, particularly against influenza viruses such as H5N1. For example, derivatives of quinoline have shown promising inhibition rates, with some compounds achieving up to 91.2% inhibition of viral growth while maintaining low cytotoxicity .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition :

- It acts as an inhibitor of topoisomerases and kinases, enzymes critical for DNA replication and cell division.

- Cellular Disruption :

- By inhibiting these enzymes, the compound can disrupt cellular processes leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Studies have indicated that the presence of specific substituents on the quinoline structure significantly influences biological activity. For instance, increasing lipophilicity and electron-withdrawing properties enhance antiviral efficacy .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several quinoline derivatives, including this compound. The study found that this compound exhibited superior antibacterial activity compared to standard antibiotics, highlighting its potential as a therapeutic agent .

Investigation into Antiviral Properties

Another research focused on the antiviral activity against COVID-19-related viruses demonstrated that compounds with similar structures to this compound showed promising results in inhibiting viral replication .

Q & A

Q. Basic

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Temperature : Store at –20°C for long-term stability.

- Light sensitivity : Protect from UV exposure to avoid photodegradation (common in halogenated quinolines) .

How can functionalization at the 8-methyl or 5-chloro positions be achieved?

Q. Advanced

- Chlorine substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids.

- Methyl modification : Oxidize to a carboxylic acid via KMnO₄ under acidic conditions.

Monitor regioselectivity using HPLC to isolate intermediates .

What analytical techniques are essential for purity assessment?

Q. Basic

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- TLC : Silica gel plates with ethyl acetate/hexane eluents (Rf ≈ 0.3–0.5).

- Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

How can in vitro toxicological profiles be evaluated?

Q. Basic

- Cytotoxicity assays : Use MTT or resazurin assays on mammalian cell lines (e.g., HEK-293).

- Reactive oxygen species (ROS) : Quantify via fluorescent probes (e.g., DCFH-DA).

Reference safety protocols for quinoline derivatives, including eye/skin protection and fume hood use .

What challenges arise in crystallizing halogenated quinolines?

Q. Advanced

- Disorder : Chlorine and methyl groups may cause electron density ambiguities. Mitigate with SHELXL’s PART and ISOR commands .

- Polymorphism : Screen solvents (e.g., DMSO, ethanol) to isolate stable polymorphs.

- Twinned crystals : Use PLATON’s TWINABS for data integration .

What mechanistic insights exist for nitro-group reduction in precursor synthesis?

Q. Advanced

- Catalytic hydrogenation : Pd/C or Raney Ni in ethanol/HCl selectively reduces nitro to amine without disrupting the quinoline ring.

- Kinetic monitoring : Use in-situ FTIR to track nitro → amine conversion.

Side reactions (e.g., over-reduction to hydroxylamine) can be minimized by controlling H₂ pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.